2-Fluoro-5-hydrazinylbenzonitrile

Description

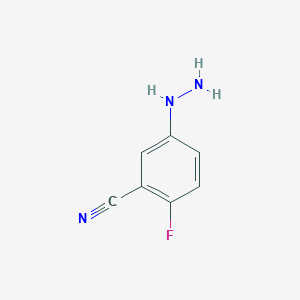

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-7-2-1-6(11-10)3-5(7)4-9/h1-3,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGANJOUQFOPFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459716 | |

| Record name | 2-Fluoro-5-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161886-21-1 | |

| Record name | 2-Fluoro-5-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-hydrazinylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Importance of Fluorinated and Hydrazinyl Substituted Benzonitriles

The benzonitrile (B105546) scaffold, a benzene (B151609) ring attached to a cyano group (-C≡N), is a fundamental unit in organic chemistry. The nitrile group is exceptionally versatile and can be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and aldehydes. beilstein-journals.org This adaptability makes benzonitriles valuable intermediates in the synthesis of pharmaceuticals and other functional materials. acs.org

Fluorine Substitution: The introduction of a fluorine atom onto the benzonitrile ring, as seen in 2-fluorobenzonitrile (B118710), dramatically alters the molecule's electronic properties. nih.gov Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, metabolic stability, and ability to bind to biological targets. nih.govnih.gov In drug discovery, the strategic placement of fluorine can enhance a compound's potency, modulate its lipophilicity (its ability to pass through cell membranes), and block metabolic pathways that would otherwise deactivate the drug. nih.govnih.govrsc.org For instance, fluorinated benzonitriles are key intermediates in the preparation of certain dyes, imparting brightness and fade resistance. chemicalbook.com

Hydrazine (B178648) Substitution: The hydrazinyl group (-NHNH2) is a powerful nucleophile and a precursor to numerous other functional groups and heterocyclic systems. researchgate.net Its incorporation onto a benzonitrile scaffold introduces a reactive site for building more complex molecular architectures. Hydrazine derivatives are foundational for creating hydrazides and hydrazones, classes of compounds with extensive applications. researchgate.net For example, 5-hydrazinyl-1,2,4-triazines are known to react with other molecules to form various nitrogen-containing heterocyclic compounds like aminopyridines and aminotriazines.

The combination of these three functionalities—a versatile nitrile, a property-modifying fluorine atom, and a reactive hydrazinyl group—in a single molecule like 2-Fluoro-5-hydrazinylbenzonitrile creates a highly valuable synthon for constructing novel and complex chemical entities.

A Glimpse into Benzohydrazide and Hydrazone Chemistry

The chemistry of benzohydrazides and hydrazones, which are directly related to the hydrazinyl functional group, is a vibrant area of modern research, particularly in the development of new therapeutic agents.

Benzohydrazides: These compounds are typically synthesized from the reaction of a hydrazine (B178648) with a benzoic acid derivative. They are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antitumor effects. researchgate.net The presence of both a carbonyl group (C=O) and a nitrogen-nitrogen single bond gives them unique chemical properties and the ability to coordinate with metal ions.

Hydrazones: Hydrazones are formed by the reaction of a hydrazine or a hydrazide with an aldehyde or a ketone. dergipark.org.tr This reaction creates a C=N-N linkage, a key structural feature in many biologically active molecules. dergipark.org.tr Hydrazones are investigated for a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govnih.gov Their ability to act as both hydrogen bond donors and acceptors makes them effective in binding to the active sites of enzymes and receptors. dergipark.org.tr Recent studies have highlighted the potential of specific hydrazone derivatives in inhibiting cancer cell proliferation and acting as potent antibacterial agents against drug-resistant strains like MRSA. nih.gov

The following table provides examples of recently studied benzohydrazide (B10538) and hydrazone compounds and their observed biological activities:

| Compound Name | Class | Biological Activity Investigated | Reference |

| (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | Hydrazone | Antimicrobial | researchgate.net |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Hydrazone | Antibacterial (against MRSA) | nih.gov |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | Hydrazone | Antiproliferative (anticancer) | nih.gov |

| 4-fluoro-N′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | Hydrazone | Antioxidant, Anticholinesterase | nih.gov |

This table is for illustrative purposes and represents a small selection of the vast research in this area.

The Enduring Legacy of Fluorinated Aromatic Compounds

Direct Synthesis Strategies for this compound

The direct synthesis of this compound can be approached through the chemical modification of related benzonitrile (B105546) derivatives. One common pathway involves the reaction of a fluoro-nitrobenzonitrile with a hydrazine (B178648) source. For instance, a related isomer, 3-amino-6-nitroindazole, is synthesized by heating 2-fluoro-4-nitrobenzonitrile (B1302158) with aqueous hydrazine in isopropanol. This method, involving nucleophilic aromatic substitution of the fluorine atom by hydrazine, suggests a plausible route to this compound by starting with an appropriately substituted precursor like 2-fluoro-5-nitrobenzonitrile (B100134). The nitro group in the resulting compound could then be reduced to an amino group, followed by diazotization and reduction to yield the desired hydrazine functionality. The compound is also available commercially as its hydrochloride salt, this compound hydrochloride, which is used as an organic building block in chemical synthesis. bldpharm.com

Synthesis of Key Intermediate Analogues

The synthesis of this compound often relies on the availability of key functionalized benzonitrile intermediates. The following sections detail the synthetic methodologies for these crucial precursors.

Methodologies for 2-Fluoro-5-formylbenzonitrile Synthesis

2-Fluoro-5-formylbenzonitrile is a significant intermediate, notably used in the preparation of PARP inhibitors like Olaparib. guidechem.comchemicalbook.comclearsynth.com Its synthesis has been approached through several routes, including the functionalization of existing rings and the conversion of halogenated precursors.

A patented method for preparing 2-Fluoro-5-formylbenzonitrile avoids the use of highly toxic reagents like liquid bromine and cuprous cyanide by starting from o-fluorobenzonitrile. google.com This multi-step process involves the introduction and subsequent modification of a functional group that is ultimately converted to the desired aldehyde.

The process unfolds in three main stages:

Step 1: Formation of Intermediate I: o-Fluorobenzonitrile reacts with an aldehyde (such as paraformaldehyde), a halide (like sodium chloride), and a catalyst (e.g., zinc chloride) under acidic conditions to form an intermediate. google.com

Step 2: Hydrolysis to Intermediate II: The intermediate from the first step is hydrolyzed to yield a hydroxymethyl derivative, Benzonitrile, 2-fluoro-5-(hydroxymethyl)-. google.comchemicalbook.com

Step 3: Oxidation to Final Product: The hydroxymethyl intermediate is then oxidized to the target aldehyde, 2-Fluoro-5-formylbenzonitrile. google.comchemicalbook.com This oxidation can be carried out using reagents like pyridinium (B92312) chlorochromate (PCC) in a solvent such as dichloromethane. chemicalbook.com

This route is noted for its mild reaction conditions and avoidance of highly toxic materials, making it suitable for industrial-scale production. google.com

Table 1: Aldehyde Functionalization for 2-Fluoro-5-formylbenzonitrile Synthesis

| Step | Starting Material | Reagents | Product | Yield | Purity |

|---|---|---|---|---|---|

| 3 | Benzonitrile, 2-fluoro-5-(hydroxymethyl)- | Pyridinium chlorochromate, Dichloromethane | 2-Fluoro-5-formylbenzonitrile | 65% | >97% |

Data sourced from multiple synthesis reports. google.comchemicalbook.com

A more traditional and direct method involves the cyanation of a halogenated benzaldehyde. Specifically, 3-bromo-4-fluorobenzaldehyde (B1265969) is reacted with cuprous cyanide (CuCN). guidechem.comchemicalbook.com The reaction is typically heated in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) overnight. guidechem.com This process directly substitutes the bromine atom with a nitrile group to yield 2-Fluoro-5-formylbenzonitrile. Following the reaction, purification via recrystallization yields the final product as a pale yellow solid. guidechem.com

Table 2: Synthesis of 2-Fluoro-5-formylbenzonitrile from Halogenated Precursor

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 3-Bromo-4-fluorobenzaldehyde | Cuprous cyanide (CuCN) | N-Methyl-2-pyrrolidone (NMP) | 170°C, overnight | 2-Fluoro-5-formylbenzonitrile | 76.1% |

Data from a reported laboratory procedure. guidechem.com

Synthetic Approaches to other Fluoro-substituted Benzonitrile Analogues

Other fluoro-substituted benzonitriles serve as important building blocks in organic synthesis.

2-Fluoro-5-nitrobenzonitrile: This compound is a versatile scaffold for molecular design due to its multiple reactive sites. ossila.com It can be used to prepare 2-fluoro-5-aminobenzonitrile via reduction. sigmaaldrich.com One established synthesis for a related compound, 2-fluoro-5-nitroaniline, involves the selective reduction of 2,4-dinitrofluorobenzene using stannous chloride or iron in the presence of an acid. google.com This suggests that nitration of 2-fluorobenzonitrile (B118710) could be a viable route to obtain 2-fluoro-5-nitrobenzonitrile.

2-Fluoro-5-hydroxybenzonitrile: The synthesis of this compound can be achieved from 5-Fluorosalicylaldoxime. The process involves dissolving the starting material in acetic anhydride (B1165640) and refluxing, followed by hydrolysis with potassium hydroxide (B78521) in an ethanol/water mixture. Acidification then precipitates the crystalline product. Alternative synthetic routes starting from 4,4-difluoro-2,5-cyclohexadien-1-one have also been developed. chemicalbook.com

Formation of Hydrazine/Hydrazide Precursors (e.g., 4-cyanophenylhydrazine)

Hydrazine-containing precursors are fundamental for introducing the hydrazinyl group. The synthesis of 4-cyanophenylhydrazine, typically as its hydrochloride salt, is a well-documented process that serves as a model for preparing aryl hydrazines. glpbio.com

The synthesis starts with 4-aminobenzonitrile (B131773) and proceeds via a two-step diazotization and reduction sequence:

Diazotization: 4-aminobenzonitrile is treated with sodium nitrite (B80452) in the presence of concentrated hydrochloric acid at low temperatures (below -10°C) to form the corresponding diazonium salt. prepchem.com

Reduction: The resulting diazonium salt solution is then added to a cold solution of a reducing agent, such as tin(II) chloride dihydrate in concentrated hydrochloric acid. prepchem.com This reduces the diazonium group to a hydrazine, which precipitates as the hydrochloride salt.

The final product, 4-cyanophenylhydrazine hydrochloride, is collected by filtration and can be purified by washing with a solvent like diethyl ether. prepchem.com This method provides a good yield of the target hydrazine precursor. prepchem.com

Table 3: Synthesis of 4-Cyanophenylhydrazine Hydrochloride

| Step | Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 (Diazotization) | 4-Aminobenzonitrile | Sodium nitrite, Hydrochloric acid | < -10°C | 4-Cyanobenzenediazonium chloride | In situ |

| 2 (Reduction) | 4-Cyanobenzenediazonium chloride | Tin(II) chloride dihydrate, Hydrochloric acid | -10°C to 0°C | 4-Cyanophenylhydrazine hydrochloride | 78% |

Data from a representative synthetic procedure. prepchem.com

Green Chemistry Considerations in Synthesis

The primary route to this compound involves the chemical reduction of its nitro precursor, 2-Fluoro-5-nitrobenzonitrile. Green chemistry approaches to this transformation focus on replacing traditional, hazardous reducing agents with more sustainable catalytic systems. Catalytic Transfer Hydrogenation (CTH) has emerged as a particularly promising and environmentally conscious strategy. researchgate.net This method circumvents the need for high-pressure gaseous hydrogen and often employs more benign hydrogen donors and catalysts. researchgate.netfrontiersin.org

Key areas of green innovation in the synthesis include the development of advanced catalysts, the use of safer hydrogen sources, and the optimization of reaction conditions to minimize energy consumption and waste.

Catalyst Development: A significant green advancement is the move away from precious metal catalysts like palladium towards catalysts based on earth-abundant, inexpensive, and less toxic metals such as iron, cobalt, and molybdenum. frontiersin.orgnih.govrsc.org

Iron-based Catalysts: Iron is an attractive choice due to its environmental friendliness and low cost. nih.gov For instance, FeO(OH)@C nanoparticles have been described for their catalytic activity in related C-N bond-forming reactions. nih.gov

Cobalt-based Catalysts: Cobalt oxide nanomaterials have demonstrated high selectivity in the transfer hydrogenation of nitroarenes. rsc.org These catalysts are effective in selectively reducing the nitro group while preserving other functional groups like nitriles and halides, which is crucial for the synthesis of this compound. rsc.org

Molybdenum-based Catalysts: Crystalline Molybdenum dioxide (MoO2) has been reported as a highly active catalyst for the transfer hydrogenation of nitroarenes using hydrazine as the hydrogen donor, functioning efficiently even at temperatures as low as 0 °C. rsc.org

Hydrogen Donors: The choice of hydrogen donor is critical in CTH. Formic acid and hydrazine hydrate (B1144303) are considered greener alternatives to flammable and explosive hydrogen gas. researchgate.netrsc.orgrsc.org

Formic Acid: As a liquid, formic acid is easier and safer to handle than H2 gas. It is abundant, inexpensive, and can be derived from biomass, making it a sustainable choice. researchgate.net It decomposes in the presence of a catalyst to release hydrogen for the reduction. mdpi.com

Hydrazine Hydrate: This compound serves as both a reactant and a hydrogen source in some synthetic pathways, potentially simplifying the reaction process and improving atom economy. rsc.org

Reaction Conditions and Solvents: Green synthetic protocols aim for mild reaction conditions, such as lower temperatures and atmospheric pressure, to reduce energy consumption. rsc.org Furthermore, there is a drive to replace undesirable solvents with greener alternatives or to eliminate them entirely.

Mechanochemistry: Ball milling has been demonstrated as a solvent-free method for the CTH of aromatic nitro compounds, using ammonium (B1175870) formate (B1220265) as a solid hydrogen donor. mdpi.com This technique significantly reduces waste from solvents.

Greener Solvents: Where solvents are necessary, options like methanol (B129727) or aqueous systems are preferred. odu.eduorientjchem.org The use of fluoroalcohol-water two-phase systems has also been explored as a novel medium for organic synthesis that can enhance reaction rates and simplify product recovery. rsc.org

The following table summarizes and compares various catalytic systems applicable to the reduction of nitroarenes, a key step in the synthesis of this compound.

| Catalyst System | Hydrogen Donor | Solvent | Temperature | Key Green Advantages |

| Cobalt Oxide (Co3O4-NGr@C) | Formic Acid | Not specified | Not specified | High chemoselectivity, uses earth-abundant metal. rsc.org |

| Molybdenum Dioxide (MoO2) | Hydrazine Hydrate | Ethanol | 0-30 °C | High activity at low temperatures, uses non-precious metal. rsc.org |

| Palladium on Carbon (Pd/C) | Ammonium Formate | None (Ball Milling) | Ambient | Solvent-free (mechanochemical) approach. mdpi.com |

| Co-Zn/N-C | Formic Acid | THF | 100 °C | Utilizes non-noble metals with good reusability. frontiersin.org |

These ongoing developments in catalytic systems and reaction design underscore a commitment to making the synthesis of complex molecules like this compound more sustainable and environmentally responsible.

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazone Derivatives

The hydrazinyl moiety of this compound readily undergoes condensation reactions with a wide array of carbonyl compounds, including aldehydes and ketones, to form stable hydrazone derivatives. rhhz.net This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. vanderbilt.eduyoutube.comyoutube.comyoutube.comyoutube.com The resulting hydrazones are characterized by the presence of a C=N-NH- linkage.

Hydrazones are a significant class of compounds in organic and medicinal chemistry due to their diverse biological activities. rhhz.netnih.govnih.gov The formation of hydrazones from this compound introduces a new substituent derived from the carbonyl compound, allowing for the systematic modification of the molecule's properties.

The condensation reaction to form hydrazones is generally high-yielding and tolerates a broad range of functional groups on both the benzonitrile scaffold and the carbonyl reactant. A variety of aldehydes and ketones, both aliphatic and aromatic, can be successfully employed.

Table 1: Examples of Carbonyl Compounds for Hydrazone Formation

| Carbonyl Compound | Resulting Hydrazone Structure (General) |

| Aromatic Aldehydes (e.g., Benzaldehyde) | |

| Aliphatic Aldehydes (e.g., Acetaldehyde) | |

| Aromatic Ketones (e.g., Acetophenone) | |

| Aliphatic Ketones (e.g., Acetone) |

The reaction conditions are typically mild, often involving refluxing in a suitable solvent like ethanol, which contributes to the excellent functional group tolerance. Functional groups that are generally stable under these conditions include esters, amides, ethers, and alkyl halides. However, highly sensitive groups may require protection.

The formation of the C=N double bond in the hydrazone product can lead to the existence of stereoisomers, specifically E/Z isomers. The stereochemical outcome of the reaction can be influenced by several factors, including the steric bulk of the substituents on both the carbonyl compound and the hydrazinyl precursor, as well as the reaction conditions such as solvent and temperature. In many cases, the thermodynamically more stable E-isomer is the major product. The characterization of the specific isomer formed is typically achieved through spectroscopic methods such as NMR.

Nucleophilic Substitution Reactions Involving the Fluoro Group

The fluorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitrile group para to the fluorine atom activates the ring towards nucleophilic attack.

Nucleophilic aromatic substitution on fluorinated arenes typically proceeds through a stepwise mechanism involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netepa.gov This step is often the rate-determining step of the reaction. epa.gov In the subsequent step, the leaving group, in this case, the fluoride ion, is eliminated, restoring the aromaticity of the ring.

Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

The regioselectivity of the SNAr reaction on this compound is primarily directed by the activating effect of the para-nitrile group. Nucleophilic attack will preferentially occur at the carbon atom bearing the fluorine atom.

Chemoselectivity is an important consideration due to the presence of multiple reactive sites in the molecule. While the fluoro group is activated towards substitution, the hydrazinyl and nitrile groups can also potentially react with nucleophiles. The choice of nucleophile and reaction conditions is crucial to ensure that the reaction proceeds at the desired position. For instance, strong bases could deprotonate the hydrazinyl group, while highly reactive nucleophiles might interact with the nitrile group. Careful control of the reaction parameters allows for the selective substitution of the fluorine atom.

Table 2: Examples of Nucleophiles for SNAr Reactions

| Nucleophile | Product of Substitution |

| Amines (R-NH₂) | N-Aryl Amines |

| Alcohols (R-OH) | Aryl Ethers |

| Thiols (R-SH) | Aryl Thioethers |

Transformations of the Nitrile Group

The nitrile group (-C≡N) of this compound is a versatile functional group that can be converted into several other functionalities, further expanding the synthetic utility of this compound. researchgate.netresearchgate.net

Common transformations of the nitrile group include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. libretexts.org This transformation is useful for introducing a carboxylic acid functionality, which can then be used in further synthetic steps.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to aminomethyl-substituted derivatives.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form, after hydrolysis of the intermediate imine, ketones. libretexts.org This allows for the introduction of new carbon-carbon bonds at this position.

The choice of reagents for these transformations must take into account the other functional groups present in the molecule to avoid undesired side reactions. For example, the use of strong reducing agents like LiAlH₄ would also reduce the nitrile group.

Hydrolysis Reactions to Carboxylic Acids

The nitrile group (-CN) in this compound can undergo hydrolysis to form the corresponding carboxylic acid, 2-fluoro-5-hydrazinylbenzoic acid. This transformation is a fundamental reaction in organic chemistry, typically achieved under acidic or basic conditions. The reaction proceeds in a stepwise manner, first forming an amide intermediate which is then further hydrolyzed to the carboxylic acid.

The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to influence the rate of hydrolysis. Electron-withdrawing groups can facilitate the nucleophilic attack of water or hydroxide ions on the nitrile carbon, potentially accelerating the reaction. The general conditions for nitrile hydrolysis are presented in the table below.

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Typical Temperature | Notes |

| Acidic | H₂SO₄, HCl, H₃PO₄ in water | Reflux | The hydrazinyl group may be protonated. |

| Basic | NaOH, KOH in water/alcohol | Reflux | The hydrazinyl group remains as a free base. |

It is important to consider the stability of the hydrazinyl group under the reaction conditions. In strongly acidic media, the hydrazinyl group will exist in its protonated form, which might affect its reactivity in subsequent steps if the carboxylic acid is to be used as an intermediate. Basic hydrolysis would likely be preferred if the integrity of the hydrazinyl group is crucial for further derivatization.

Cyclization Reactions for Heterocyclic Ring Formation

The hydrazinyl group in this compound is a key functional group for the synthesis of various heterocyclic compounds. Hydrazines are well-known precursors for the formation of five- and six-membered rings, which are prevalent scaffolds in many biologically active molecules.

One of the most common cyclization reactions involving hydrazines is the Knorr pyrazole (B372694) synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound to form a pyrazole ring. mdpi.com For instance, the reaction of this compound with a β-ketoester like ethyl acetoacetate would be expected to yield a substituted pyrazolone. nih.govorientjchem.org The reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration. nih.gov

Similarly, reaction with α,β-unsaturated ketones (chalcones) can lead to the formation of pyrazolines, which can be subsequently oxidized to pyrazoles. uii.ac.id The general scheme for pyrazole formation is outlined below.

Table 2: Synthesis of Pyrazole Derivatives from Phenylhydrazine Analogues

| Reactant | Product Type | General Conditions |

| 1,3-Diketone | Pyrazole | Acetic acid or ethanol, reflux nih.gov |

| β-Ketoester | Pyrazolone | Acetic acid or ethanol, reflux orientjchem.org |

| α,β-Unsaturated Ketone | Pyrazoline/Pyrazole | Acetic acid or ethanol, reflux nih.govuii.ac.id |

Furthermore, the hydrazinyl group can be utilized in the synthesis of 1,2,4-triazine derivatives. acs.orgrsc.org Reaction with α-dicarbonyl compounds, such as glyoxal or diacetyl, can lead to the formation of a triazine ring. The specific substitution pattern on the resulting triazine would depend on the nature of the dicarbonyl compound used.

Metal Complexation Chemistry of Related Hydrazone Ligands

The hydrazinyl group of this compound can be readily converted into a hydrazone by condensation with an aldehyde or a ketone. wikipedia.org These hydrazone derivatives are versatile ligands capable of coordinating with a variety of metal ions to form stable metal complexes. jptcp.comrsc.org The coordination chemistry of hydrazone ligands is a rich field of study due to their diverse applications in catalysis, materials science, and medicinal chemistry. frontiersin.org

Ligand Properties and Coordination Modes

Hydrazones derived from this compound would possess several potential coordination sites, including the imine nitrogen, the nitrile nitrogen, and potentially the fluorine atom or the amino nitrogen of the hydrazone moiety, depending on the specific structure and the metal ion. The presence of both donor and acceptor atoms allows these ligands to exhibit ambidentate character.

The coordination mode of a hydrazone ligand can vary from monodentate to polydentate, depending on the structure of the hydrazone and the reaction conditions. chemistryjournal.net For example, a simple hydrazone formed from an aldehyde might act as a bidentate ligand, coordinating through the imine nitrogen and another donor atom. If the aldehyde or ketone precursor contains additional functional groups, such as a hydroxyl or carboxyl group, the resulting hydrazone can act as a tridentate or even a tetradentate ligand. rsc.org The electron-withdrawing nature of the fluoro and cyano groups on the phenyl ring can influence the electron density on the coordinating atoms, thereby affecting the stability and properties of the resulting metal complexes. jptcp.com

Table 3: Potential Coordination Modes of Hydrazone Ligands

| Coordination Mode | Coordinating Atoms | Example Ligand Structure |

| Monodentate | Imine Nitrogen | Simple alkyl or aryl hydrazone |

| Bidentate (N,N) | Imine Nitrogen, Amino Nitrogen | Hydrazone with no other coordinating groups |

| Bidentate (N,O) | Imine Nitrogen, Phenolic Oxygen | Hydrazone derived from salicylaldehyde |

| Tridentate (N,N,O) | Imine Nitrogen, Pyridyl Nitrogen, Phenolic Oxygen | Hydrazone derived from 2-hydroxy-pyridyl ketone |

Formation of Organometallic Derivatives

The synthesis of these organometallic derivatives is typically carried out by reacting the hydrazone ligand with a metal salt in a suitable solvent. jptcp.com The characterization of the resulting complexes is performed using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction to determine the precise coordination geometry.

For hydrazones derived from this compound, the coordination to a metal center could significantly alter the electronic properties of the ligand. For instance, coordination of the nitrile nitrogen to a metal could activate it towards nucleophilic attack, providing a pathway for further functionalization. Similarly, the coordination of the imine nitrogen can influence the reactivity of the rest of the molecule. The field of organometallic chemistry of fluorinated hydrazone ligands is an active area of research, with potential applications in catalysis and materials science. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. utexas.edu This method is effective for determining optimized geometry, electronic energies, and other molecular attributes by approximating the complex many-electron problem. For a molecule like 2-Fluoro-5-hydrazinylbenzonitrile, DFT calculations, typically using a basis set such as 6-311++G(d,p), would provide a foundational understanding of its characteristics. ajchem-a.comnih.gov

Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. multidisciplinaryjournals.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. multidisciplinaryjournals.comnumberanalytics.com

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity because it requires more energy to move an electron from the HOMO to the LUMO. ajchem-a.com For this compound, the presence of the electron-withdrawing fluorine atom and cyano group, along with the electron-donating hydrazine (B178648) group, would influence the energies of these orbitals. numberanalytics.com While specific DFT-calculated values for this compound are not available in the surveyed literature, such analysis would be crucial for predicting its behavior in chemical reactions.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis via DFT is a valuable tool for interpreting and predicting infrared (IR) and Raman spectra. rsc.org By calculating the vibrational frequencies corresponding to the normal modes of the molecule, one can assign specific absorption bands in an experimental spectrum to the stretching, bending, and torsional motions of its constituent atoms.

For this compound, key vibrational modes would include:

C≡N stretch: The nitrile group gives rise to a characteristic sharp and intense absorption band. rsc.org

N-H stretching and bending: The hydrazine group would exhibit characteristic N-H stretching and scissoring vibrations.

C-F stretch: The carbon-fluorine bond has a strong stretching vibration.

Aromatic ring modes: The benzene (B151609) ring would show C-H stretching and various in-plane and out-of-plane bending vibrations.

A detailed correlation between DFT-calculated frequencies and an experimental FT-IR spectrum would confirm the molecular structure and provide insight into the intramolecular forces. However, a specific, published vibrational analysis for this compound could not be located in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about a molecule's conformational flexibility, its interactions with solvent molecules, and its potential to bind to other molecules, such as biological macromolecules. nih.govnih.gov

An MD simulation of this compound, likely in a solvent like water or dimethyl sulfoxide, could provide insights into its aggregation behavior and the dynamics of its functional groups. rsc.orgrsc.org Such simulations are particularly useful for understanding how a small molecule might behave in a biological environment. nih.gov Despite the utility of this technique, there are no specific published MD simulation studies focusing on this compound in the surveyed scientific literature.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCIplot) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are sophisticated methods for characterizing the nature and strength of chemical bonds and non-covalent interactions. ijnc.irchemrxiv.org QTAIM analyzes the topology of the electron density to define atomic basins and locate critical points that correspond to bonds and rings. nih.gov NCI plots provide a visual representation of non-covalent interactions, such as hydrogen bonds and van der Waals forces, by plotting the reduced density gradient against the electron density.

For this compound, these analyses could be used to:

Characterize the intramolecular hydrogen bonding between the hydrazine group and the nearby fluorine or nitrile nitrogen.

Visualize weak interactions that stabilize the molecular conformation. nih.gov

Quantify the nature of the C-F, C-N, and N-N bonds.

These methods offer a deeper understanding of the forces that determine the molecule's three-dimensional structure and stability. chemrxiv.orgresearchgate.net However, dedicated QTAIM or NCIplot analyses for this compound have not been found in the reviewed literature.

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. ajchem-a.com It plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. ajchem-a.comresearchgate.net

For this compound, an MEP map would likely show:

Negative Potential: Around the highly electronegative fluorine atom, the nitrile nitrogen, and the lone pairs of the hydrazine nitrogen atoms. These would be the most probable sites for interaction with electrophiles or for hydrogen bonding. ajchem-a.com

Positive Potential: Around the hydrogen atoms of the hydrazine group, making them potential sites for interaction with nucleophiles.

While MEP analysis is a standard computational technique, a specific published map for this compound was not identified in the literature search.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling

In silico ADMET profiling involves using computational models to predict the pharmacokinetic and toxicological properties of a drug candidate. nih.govclinicalpub.com These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities. nih.govmdpi.com The profiling typically involves calculating various physicochemical properties and evaluating them against established criteria, such as Lipinski's Rule of Five. researchgate.net

While a specific, published ADMET profile for this compound is not available, the table below represents a typical set of parameters that would be evaluated using computational tools. The values presented are illustrative for a molecule with its structure and are not derived from a specific study on this compound.

| Property | Description | Typical Predicted Value/Range |

|---|---|---|

| Molecular Weight | Mass of the molecule (g/mol). | < 200 g/mol |

| LogP (o/w) | Octanol-water partition coefficient, an indicator of lipophilicity. | 1.0 - 2.0 |

| Hydrogen Bond Donors | Number of N-H or O-H bonds. | 2 |

| Hydrogen Bond Acceptors | Number of N or O atoms. | 4 |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms, an indicator of membrane permeability. | ~78 Ų |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness. Checks for MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10. | Pass |

| Aqueous Solubility (LogS) | Logarithm of the molar solubility in water. | Moderately Soluble |

Prediction of Nonlinear Optical (NLO) Properties

The NLO properties of a molecule are fundamentally determined by its response to an applied external electric field, leading to a distortion of its electron density. This response is described by the molecular polarizability (α) and the first hyperpolarizability (β). The first hyperpolarizability is of particular interest as it is a measure of the second-order NLO response, which is crucial for applications such as second-harmonic generation (SHG).

Theoretical calculations on similar organic molecules have established that the magnitude of the first hyperpolarizability is strongly influenced by several factors, including:

Intramolecular Charge Transfer (ICT): The presence of both electron-donating and electron-withdrawing groups within a π-conjugated system is a key prerequisite for significant NLO activity. In this compound, the hydrazinyl group (-NHNH2) can act as an electron donor, while the nitrile group (-CN) and the fluorine atom (-F) serve as electron acceptors. The charge transfer from the donor to the acceptor through the phenyl ring can lead to a large change in dipole moment upon excitation, a critical factor for a high β value.

Molecular Geometry: The planarity of the molecule and the specific arrangement of the donor and acceptor groups significantly impact the efficiency of ICT and, consequently, the NLO properties.

Frontier Molecular Orbitals (FMOs): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a crucial indicator of NLO potential. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, as it indicates easier electronic transitions.

For a hypothetical computational study on this compound, the following parameters would be calculated to predict its NLO properties. The data presented in the tables below is illustrative and based on typical values observed for similar hydrazone and benzonitrile (B105546) derivatives in computational studies.

Table 1: Calculated Electric Dipole Moment and Polarizability of this compound

| Parameter | Calculated Value (a.u.) |

| Dipole Moment (μ) | Value |

| Mean Polarizability (<α>) | Value |

| Anisotropy of Polarizability (Δα) | Value |

Table 2: Calculated First Hyperpolarizability of this compound

This table would showcase the tensor components of the first hyperpolarizability, with the total hyperpolarizability (β_tot) being the most significant value for predicting the second-order NLO response.

| Parameter | Calculated Value (a.u.) |

| β_x | Value |

| β_y | Value |

| β_z | Value |

| Total Hyperpolarizability (β_tot) | ** Value ** |

The values in these tables would be derived from quantum chemical calculations, often benchmarked against a known NLO material like urea (B33335) for comparison. The magnitude of the calculated β_tot would indicate whether this compound is a promising candidate for NLO applications. Studies on related compounds suggest that the strategic placement of donor and acceptor groups on a phenyl ring can lead to substantial hyperpolarizability values. researchgate.netresearchgate.net

Applications and Advanced Materials Chemistry

Role as a Precursor in Heterocyclic Compound Synthesis

The presence of the hydrazinyl (-NHNH₂) group makes 2-Fluoro-5-hydrazinylbenzonitrile an essential precursor for synthesizing a wide array of nitrogen-containing heterocyclic compounds. This functionality readily participates in cyclocondensation and cycloaddition reactions, which are cornerstone strategies in heterocyclic chemistry.

Pyrazoles are five-membered heterocyclic compounds that are prominent scaffolds in many pharmacologically important agents. nih.gov The synthesis of pyrazole (B372694) derivatives often relies on the reaction of a hydrazine-containing compound with a 1,3-dicarbonyl compound or its equivalent. In this context, this compound can serve as the hydrazine (B178648) component. The reaction typically proceeds via a condensation mechanism, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. olemiss.edu The use of fluorinated precursors like this compound allows for the direct introduction of a fluorine atom onto the pyrazole-containing scaffold. olemiss.edu General synthetic strategies, such as the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition reactions, are applicable for constructing these valuable fluorinated pyrazoles. nih.govnih.gov The regioselectivity of the cyclization reaction, which determines the final substitution pattern on the pyrazole ring, can be influenced by factors such as the solvent and the nature of the substituents on the 1,3-dicarbonyl partner. conicet.gov.ar For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar

While the hydrazine group is most directly used for five-membered rings like pyrazoles, it can also be a strategic element in the synthesis of six-membered heterocycles such as pyridines and pyrimidines. The synthesis of pyrimidine (B1678525) derivatives can be achieved through the reaction of a suitable precursor with 1,3-dielectrophilic species. nih.gov For example, the hydrazine moiety of this compound could be transformed into a different functional group, such as an amine or urea (B33335), which then participates in a cyclocondensation reaction to form the pyrimidine ring. researchgate.netyoutube.com

The synthesis of pyridine (B92270) C-nucleosides, which are analogues of antiviral agents like Favipiravir, demonstrates the importance of these scaffolds in drug discovery. nih.gov The construction of such molecules often involves multi-step sequences where a versatile building block is progressively elaborated. The nitrile and fluoro-substituted phenyl ring of this compound provides a stable and electronically-tuned platform for such transformations.

The structure of this compound is inherently suited for the construction of fused and condensed heterocyclic systems. Following the initial synthesis of a heterocycle like a pyrazole, the nitrile group (-CN) on the appended phenyl ring remains available for further chemical transformations. This nitrile group can participate in intramolecular cyclization reactions to form a new ring fused to the existing framework. For example, it can react with an adjacent nucleophilic group to construct systems like pyrazolo[1,5-a]pyrimidines. The presence of fluorine on the benzene (B151609) ring can influence the reactivity and electronic properties of these systems, which is a key consideration in the design of novel materials and drugs. nih.gov

The synthesis of more complex polycyclic systems like benzothiophenes, pyrroloquinolines, and quinolines from this compound involves sophisticated, multi-step synthetic pathways. The initial hydrazine or nitrile functionality is typically used to construct a primary heterocyclic ring, which is then further elaborated. For instance, the synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives has been achieved through 1,3-dipolar cycloaddition reactions of in situ generated benzo[f]quinolinium N-ylides with suitable dipolarophiles. researchgate.net A precursor derived from this compound could potentially be integrated into such a synthetic sequence to produce novel, fluorinated analogues of these complex fused systems.

Contributions to Medicinal Chemistry and Drug Discovery

Hydrazones (compounds containing the R₁R₂C=NNHR₃ structure) are a versatile class of compounds derived from the condensation reaction between hydrazines and aldehydes or ketones. nih.govnih.gov this compound is an ideal starting material for generating a library of hydrazone derivatives, where its hydrazinyl group reacts with a diverse range of carbonyl compounds. These resulting hydrazones are recognized for their broad spectrum of pharmacological activities. nih.govresearchgate.net

Hydrazones derived from heterocyclic precursors have demonstrated significant potential across various therapeutic areas, including as antimicrobial, anticancer, antidiabetic, anti-inflammatory, and antitubercular agents. nih.gov

Antimicrobial: The search for new antimicrobial agents is critical due to rising resistance. Hydrazide-hydrazone derivatives have shown significant antibacterial and antifungal activity. nih.gov For example, certain hydrazones exhibit potent activity against strains like Staphylococcus aureus and Escherichia coli. nih.govnih.gov The mode of action is often linked to the chelation of essential metal ions or interference with cellular enzymes. The data below showcases the antimicrobial potential of representative hydrazone derivatives.

| Compound Type | Test Organism | Activity Measurement | Result | Reference |

| Isonicotinoyl Hydrazone Analog | S. aureus | Zone of Inhibition (ZOI) | 15 mm | nih.gov |

| 2,5-Difluorobenzoic Acid Hydrazone | P. aeruginosa | Zone of Inhibition (ZOI) | 21 mm | nih.gov |

| Imidazo[2,1-b]thiazole Hydrazone | S. aureus | Minimum Inhibitory Concentration (MIC) | - | nih.gov |

| Imidazo[2,1-b]thiazole Hydrazone | E. coli | Minimum Inhibitory Concentration (MIC) | - | nih.gov |

| Steroidal Hydrazone | B. cereus | Minimum Inhibitory Concentration (MIC) | 0.75-6.00 mg/mL | nih.gov |

Anticancer: Many hydrazone derivatives have been investigated for their anticancer properties. nih.gov The presence of a fluorine atom, as in derivatives of this compound, can enhance cytotoxic activity. nih.gov These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, such as the generation of reactive oxygen species (ROS) or dissipation of the mitochondrial membrane potential. nih.govrsc.org Research has shown potent activity against a range of human cancer cell lines.

| Compound Type | Cancer Cell Line | Activity Measurement | Result | Reference |

| Fluorinated Benzothiazole Derivative | HCT-116 (Colon) | GI₅₀ | 0.08 µM | nih.gov |

| Fluorinated Isatin-Hydrazone | Various | Cytotoxicity | Moderate to High | nih.gov |

| 1,3,5-Triazine/Pyrimidine Hydrazone | PC-3 (Prostate) | IC₅₀ | 0.28 µM | nih.gov |

| 1,3,5-Triazine/Pyrimidine Hydrazone | HCT-116 (Colon) | IC₅₀ | 0.57 µM | nih.gov |

| 5-Fluoroindole-2-carboxylic acid | - | IC₅₀ (APE1 inhibition) | 10 µM | nih.gov |

Antidiabetic: Hydrazone derivatives have emerged as potential candidates for the management of diabetes. nih.gov They can exert their effects by inhibiting key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, or by acting as antioxidants to mitigate oxidative stress associated with the disease. nih.govscielo.br Some thiazol-4(5H)-one derivatives, which can be synthesized from hydrazines, are known to activate PPAR-γ, a crucial protein in glucose and lipid metabolism. nih.gov

Anti-inflammatory: Inflammation is a complex biological response, and chronic inflammation is implicated in many diseases. Hydrazones have been explored as anti-inflammatory agents, often acting by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. nih.gov The development of hydrazone-based nonsteroidal anti-inflammatory drugs (NSAIDs) aims to provide effective treatment with fewer gastrointestinal side effects compared to traditional NSAIDs. nih.govmdpi.com Furthermore, fluorinated oxindole (B195798) derivatives have been shown to alleviate inflammatory pain by inhibiting inflammatory mediators and oxidative stress. mdpi.com

Antitubercular: Tuberculosis remains a major global health threat, and new drugs are urgently needed. Hydrazones are a well-established class of antitubercular agents. nih.gov The very first effective synthetic drug for tuberculosis, Isoniazid, is a hydrazide, and its hydrazone derivatives were found to be highly active. researchgate.net Hydrazones derived from various heterocyclic systems continue to be a focus of research, with many showing potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govresearchgate.net

| Compound Type | Organism/Strain | Activity Measurement | Result | Reference |

| Heterocyclic Hydrazone Analog | M. tuberculosis H37Rv | IC₅₀ | 1.6 µg/mL | nih.gov |

| Imidazo[2,1-b]thiazole Hydrazone | M. tuberculosis H37Rv | IC₅₀ | 6.16 µg/mL | nih.gov |

| Thiazoloquinazoline Phenylhydrazone | M. tuberculosis H37Rv | % Inhibition at 6.25 µg/mL | High | researchgate.net |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | MIC | 5.5 µg/mL | mdpi.com |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR-MTB | MIC | 11 µg/mL | mdpi.com |

Development of Poly(ADP-ribose) polymerase (PARP) Inhibitors (e.g., Olaparib intermediates)

The compound this compound and its immediate precursors are crucial building blocks in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. PARP enzymes are essential for the repair of single-strand DNA breaks; inhibiting them leads to the accumulation of DNA damage and cell death, particularly in cancers with existing DNA repair deficiencies, such as those with BRCA mutations. nih.govnih.gov Olaparib, the first-in-class PARP inhibitor approved for treating certain types of ovarian, breast, and other cancers, prominently features a fluorobenzyl phthalazinone core structure. nih.govnih.gova2bchem.com

The synthesis of Olaparib and its key intermediates often involves precursors that are structurally related to this compound. The hydrazine functional group is particularly important for constructing the phthalazinone ring system, a core component of Olaparib. For instance, a common synthetic strategy involves the reaction of a suitably substituted benzyl (B1604629) derivative with hydrazine hydrate (B1144303) to form the heterocyclic phthalazinone ring. google.com

In one synthetic route to an Olaparib intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, an intermediate is reacted with hydrazine hydrate to yield the desired phthalazinone structure. google.com Another approach describes the preparation of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide by treating the corresponding methyl ester with hydrazine hydrate in methanol (B129727), achieving an 84% yield. nih.gov This highlights the efficiency of the hydrazinyl group in forming stable and essential components of these complex therapeutic agents. The development of scalable and environmentally benign manufacturing processes for Olaparib intermediates is an area of active research, aiming to make these vital medicines more accessible. nih.govrsc.org

Table 1: Synthesis of Olaparib-Related Intermediates Using Hydrazine

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Fluoro-5-(3-oxo-3H-isobenzofuran-1-yl-methylene)benzoic acid | Hydrazine Hydrate | 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | 76.6% | google.com |

Design of Fluorinated Scaffolds for Enhanced Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance biological activity. The fluorine atom can improve metabolic stability, binding affinity, and bioavailability. The 2-fluoro-benzonitrile scaffold, present in this compound, is therefore a valuable starting point for designing novel therapeutics.

Its precursor, 2-fluoro-5-nitrobenzonitrile (B100134), is noted as an ideal scaffold for molecular design because its three substituents (fluoro, nitro, and nitrile) have different reactivities, often allowing for sequential chemical modifications without the need for protecting groups. ossila.com This allows for the synthesis of diverse derivatives. For example, anti-tumor benzothiophene (B83047) derivatives can be synthesized from 2-fluoro-5-nitrobenzonitrile in high yield. ossila.com The subsequent reduction of the nitro group to a hydrazine, yielding this compound, provides a nucleophilic center that can be used to link the fluorinated scaffold to other molecular fragments, creating complex molecules with potential therapeutic applications.

Advanced Materials: Optoelectronic and Nonlinear Optical Applications

The structural features of this compound, particularly the hydrazine group, suggest potential applications in advanced materials science. Hydrazines can be readily converted into hydrazones through condensation with aldehydes or ketones. Molecules containing hydrazone linkages are a well-studied class of compounds in the field of optoelectronics and nonlinear optics (NLO). researchgate.net

Hydrazone-based derivatives have been investigated for their photochromic and NLO properties. researchgate.net These properties arise from the intramolecular charge transfer (ICT) that can occur within their molecular structure, which is often enhanced by the presence of electron-donating and electron-accepting groups. The interaction between these groups can lead to large first hyperpolarizability (β) values, a measure of a material's second-order NLO response. researchgate.net Materials with high β values are sought after for applications in optical switching and signal processing. scispace.com

While specific studies on the optoelectronic or NLO properties of this compound itself are not extensively documented in the reviewed literature, the potential to form hydrazone derivatives makes it a compound of interest. The fluorinated benzonitrile (B105546) portion of the molecule acts as an electron-withdrawing group, which could be combined with a suitable electron-donating group to create a "push-pull" system necessary for NLO activity. Further research synthesizing and characterizing hydrazone derivatives of this compound could explore its utility in this advanced materials domain. researchgate.net

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways for 2-Fluoro-5-hydrazinylbenzonitrile

The development of efficient and scalable synthetic routes to this compound is a primary challenge for its future application. Traditional methods for the synthesis of related aryl hydrazines often involve multi-step processes that may not be economically viable or environmentally benign. Future research is anticipated to focus on the development of novel, more direct synthetic methodologies.

Another area of exploration could be the development of continuous flow processes for the synthesis of this compound. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, higher yields, and easier scalability. The development of a robust flow-based synthesis would be a significant step towards the industrial production of this compound.

Table 1: Potential Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Challenges |

| Transition-Metal-Catalyzed Amination | High efficiency, potential for high regioselectivity. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Nucleophilic Aromatic Substitution | Utilizes readily available starting materials. | Harsh reaction conditions may be required, potential for side reactions. |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control. | Initial setup costs, requirement for specialized equipment. |

| Adaptation of Fluorinated Hydrazone Synthesis | Leverages existing knowledge in a related field. numberanalytics.comfanaticalfuturist.comfrontiersin.org | May require significant modification for the target molecule. |

Investigation of Advanced Functional Materials Derived from this compound

The unique combination of a fluorine atom, a nitrile group, and a hydrazinyl moiety in this compound makes it an attractive building block for the creation of advanced functional materials. The high electronegativity of fluorine can impart desirable properties such as thermal stability and chemical resistance to polymers and other materials. numberanalytics.compsu.eduyoutube.com

Future research is expected to explore the incorporation of this compound into novel polymers. These materials could exhibit enhanced properties, making them suitable for a range of applications, from high-performance plastics to advanced coatings. The hydrazinyl group also provides a reactive handle for further functionalization, allowing for the creation of a diverse library of materials with tailored properties.

Furthermore, the electronic properties of fluorinated aromatic compounds suggest that derivatives of this compound could find use in organic electronics. numberanalytics.com Research into the synthesis and characterization of such materials could lead to the development of new organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. The potential for these materials in biomedical applications, such as in drug delivery and medical imaging, is also an area ripe for investigation. numberanalytics.comacs.orgnih.gov

Deepening Understanding of Structure-Reactivity Relationships and Reaction Mechanisms

A thorough understanding of the structure-reactivity relationships of this compound is crucial for its effective utilization in synthesis and materials science. The interplay between the electron-withdrawing fluorine and nitrile groups and the electron-donating hydrazinyl group is expected to have a profound effect on the molecule's reactivity.

Future research will likely employ a combination of experimental and computational methods to elucidate these relationships. Kinetic studies, for example, can provide valuable data on reaction rates and mechanisms, while computational modeling can offer insights into the electronic structure and transition states of the molecule. A deeper understanding of these fundamental principles will enable chemists to predict and control the outcomes of reactions involving this compound with greater precision.

The study of hydrazone derivatives, which can be readily formed from the hydrazinyl group, is also a key area of interest. Hydrazones are known to exhibit a wide range of biological activities, and understanding the structure-activity relationships of hydrazones derived from this compound could lead to the discovery of new therapeutic agents. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

In the context of this compound, AI and ML could be employed to:

Design novel derivatives: By learning from vast datasets of chemical structures and their properties, ML models can propose new molecules based on the this compound scaffold with optimized characteristics for specific applications, such as kinase inhibitors in drug discovery. frontiersin.orgnih.govnih.govbiorxiv.orgacs.org

Predict material properties: AI algorithms can be trained to predict the physical and chemical properties of materials derived from this compound, such as their thermal stability, electronic conductivity, and optical properties. mit.eduresearchgate.netnumberanalytics.comacs.org This would allow for the rapid screening of large numbers of potential materials without the need for time-consuming and expensive laboratory experiments.

Optimize synthetic pathways: Retrosynthetic analysis, a key process in planning chemical syntheses, can be significantly enhanced by AI. pharmafeatures.com ML models can analyze vast reaction databases to suggest the most promising synthetic routes to this compound and its derivatives, taking into account factors such as yield, cost, and environmental impact. chemcopilot.com

The primary challenge in applying AI and ML to this specific compound is the current lack of data. As more experimental data on this compound and its derivatives becomes available, the accuracy and predictive power of these computational models will undoubtedly increase, opening up new frontiers in the exploration of this fascinating molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Fluoro-5-hydrazinylbenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves reductive amination of 2-fluoro-5-formylbenzonitrile using hydrazine derivatives. For example, General Procedure B (Sequence A) from [Jiang et al. (2021)] employs N-methylpropargylamine and 2-fluoro-5-formylbenzonitrile under anhydrous conditions, achieving 61% yield after purification . Key parameters include solvent choice (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios. Optimization may require DoE (Design of Experiments) to balance competing factors like side reactions (e.g., over-reduction).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H NMR : Expect aromatic protons as multiplets (δ 7.56–7.66 ppm for ortho-fluorine effects) and hydrazine NH signals (δ 2.30–3.30 ppm, broad) .

- 13C NMR : Look for nitrile (C≡N) at ~115 ppm and fluorine-substituted aromatic carbons (δ 127–136 ppm) .

- HRMS : Calculate exact mass (e.g., C8H7FN4: 178.0655) and compare with experimental data to confirm molecular ion [M+H]+ .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (N2/Ar) to prevent hydrolysis of the nitrile group or oxidation of the hydrazinyl moiety. Stability studies under accelerated conditions (40°C/75% RH) can assess degradation pathways .

Advanced Research Questions

Q. How do steric and electronic effects of the hydrazinyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The hydrazinyl group acts as a directing group in Pd-catalyzed couplings (e.g., Buchwald-Hartwig). Steric hindrance from the fluorine substituent may slow kinetics, requiring bulky ligands (e.g., XPhos). Computational studies (DFT) can map electron density to predict regioselectivity in C–N bond formation .

Q. What strategies resolve contradictions in spectroscopic data for hydrazinyl-substituted aromatics?

- Methodological Answer : Discrepancies in NMR splitting (e.g., para vs. meta substitution) can be addressed via:

- 2D NMR : HSQC/HMBC to correlate protons with carbons and confirm connectivity .

- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the hydrazinyl group) .

- X-ray Crystallography : Definitive structural assignment if crystalline derivatives are obtainable .

Q. How can researchers evaluate the biological activity of this compound against enzyme targets?

- Methodological Answer :

- Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure affinity for targets like kinases or proteases.

- Cellular Uptake : Radiolabel the compound (e.g., 18F for PET imaging) to track intracellular localization .

- SAR Studies : Modify substituents (e.g., replace fluorine with Cl/CH3) and compare IC50 values to establish structure-activity relationships .

Q. What computational tools predict the metabolic fate of this compound?

- Methodological Answer :

- In Silico Metabolism : Software like MetaSite or GLORYx simulates Phase I/II transformations (e.g., CYP450 oxidation of the hydrazine group) .

- Docking Studies : MOE or AutoDock Vina models interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.